MT-Dutp

Description

Overview of dUTP Metabolism and its Intermediates

dUTP is a deoxyribonucleotide that exists as an intermediate in pyrimidine (B1678525) metabolism, specifically within the pathways leading to DNA synthesis ontosight.aicreative-proteomics.com. The synthesis of dUTP primarily occurs through the phosphorylation of deoxyuridine diphosphate (B83284) (dUDP) by nucleoside diphosphate kinase ontosight.airesearchgate.net. dUDP itself can be formed from uridine (B1682114) diphosphate (UDP) via the action of ribonucleotide reductase researchgate.net.

A crucial aspect of dUTP metabolism involves its conversion to deoxyuridine monophosphate (dUMP) ontosight.airesearchgate.net. This reaction is catalyzed by dUTPase, which hydrolyzes dUTP into dUMP and pyrophosphate (PP_i) researchgate.netresearchgate.netnih.gov. dUMP is a key precursor for the synthesis of deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), one of the four essential deoxynucleotide triphosphates (dNTPs) required for DNA synthesis ontosight.airesearchgate.netwikipedia.orgwikipedia.org. This metabolic route ensures a supply of dTMP while simultaneously managing dUTP levels.

Key Intermediates in dUTP Metabolism

| Compound Name | Role |

| Uridine Diphosphate (UDP) | Precursor to dUDP via ribonucleotide reductase researchgate.net |

| Deoxyuridine Diphosphate (dUDP) | Phosphorylated to dUTP by nucleoside diphosphate kinase ontosight.airesearchgate.net |

| Deoxyuridine 5'-Triphosphate (dUTP) | Hydrolyzed by dUTPase to dUMP and pyrophosphate ontosight.airesearchgate.netresearchgate.netnih.gov |

| Deoxyuridine Monophosphate (dUMP) | Precursor for deoxythymidine monophosphate (dTMP) synthesis ontosight.airesearchgate.netwikipedia.org |

| Deoxythymidine Monophosphate (dTMP) | Phosphorylated to dTTP, a DNA building block ontosight.aiwikipedia.org |

Fundamental Role of dUTPase in Nucleotide Homeostasis

dUTPase (EC 3.6.1.23) is an indispensable enzyme that plays a dual and fundamental role in maintaining nucleotide homeostasis researchgate.netresearchgate.net. Its primary functions are:

Prevention of Uracil (B121893) Misincorporation into DNA: DNA polymerases, the enzymes responsible for synthesizing DNA, can mistakenly incorporate dUTP into the nascent DNA strand instead of dTTP, as they often cannot distinguish between the two researchgate.netresearchgate.netnih.gov. This misincorporation of uracil into DNA can lead to significant genomic instability researchgate.netnih.gov. dUTPase actively hydrolyzes dUTP to dUMP and pyrophosphate, thereby drastically reducing the cellular concentration of dUTP researchgate.netresearchgate.netnih.gov. This reduction minimizes the likelihood of uracil being incorporated into DNA during replication and repair processes researchgate.netresearchgate.netnih.gov.

Provision of dUMP for dTTP Synthesis: By converting dUTP to dUMP, dUTPase ensures a continuous supply of dUMP, which is the direct precursor for the synthesis of dTMP and, subsequently, dTTP ontosight.airesearchgate.netresearchgate.net. This pathway is the sole de novo source of dTMP required for DNA replication and repair nih.gov. Thus, dUTPase not only acts as a "house-cleaning" enzyme to remove unwanted dUTP but also as a crucial provider of a necessary building block for DNA researchgate.netugr.es.

The catalytic cycle of human dUTPase involves several steps, including fast substrate binding, isomerization of the enzyme-substrate complex, a hydrolysis (chemical) step (which is rate-limiting), and rapid product release nih.gov. The enzyme's ability to control the relative cellular levels of dTTP/dUTP is critical for DNA fidelity nih.gov.

Significance of Maintaining Deoxynucleotide Triphosphate (dNTP) Pool Ratios for Genomic Stability

Normal dNTP pools typically range from 10 to 100 µM in cultured cells, with their sizes increasing significantly during cell proliferation nih.govbiologists.com. Imbalances in dNTP pools can result in:

Increased Polymerase Errors: DNA polymerases' nucleotide selectivity can be compromised by imbalanced dNTP pools, leading to a higher rate of misincorporation errors during DNA synthesis nih.govdiva-portal.org. For instance, an elevated dUTP:dTTP ratio can lead to increased uracil incorporation into DNA researchgate.netnih.govbiologists.com.

DNA Damage and Repair Overload: When uracil is incorporated into DNA, it is recognized as a damaging lesion by DNA repair enzymes, particularly uracil-DNA glycosylase (UDG), which initiates the base excision repair pathway to remove the uracil nih.gov. However, if dUTP levels are excessively high (e.g., due to dUTPase dysfunction or inhibition of thymidylate synthase), repeated cycles of uracil misincorporation and subsequent repair can overwhelm the repair machinery, leading to the generation of DNA strand breaks and ultimately cell death researchgate.netnih.govugr.es.

Replication Stress: Abnormal dNTP pools can perturb DNA replication dynamics and cell cycle progression diva-portal.orgbiologists.com. For example, depletion of dCTP and dTTP can activate the ATR-dependent p53 pathway nih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106542-91-0 |

|---|---|

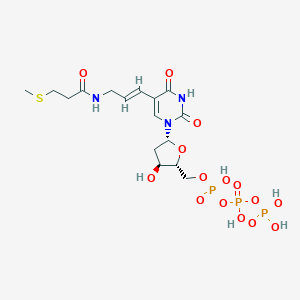

Molecular Formula |

C16H26N3O15P3S |

Molecular Weight |

625.4 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |

InChI Key |

LZEISLLFMCESQQ-FIUIOTCKSA-N |

SMILES |

CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |

Origin of Product |

United States |

Enzymatic Mechanisms and Biochemical Characterization of Dutpase

Catalytic Hydrolysis of dUTP: Detailed Reaction Mechanisms

The catalytic process of dUTP hydrolysis by dUTPase is a precisely orchestrated series of events, typically following an SN2 mechanism preprints.org. This reaction is crucial for both sanitizing the nucleotide pool by removing dUTP and supplying dUMP for the synthesis of dTTP, a vital component for DNA replication preprints.orgresearchgate.net.

Substrate Binding and Catalytic Residues

Substrate binding in dUTPase involves multiple interactions between the enzyme and the dUTP molecule, leading to a catalytically competent conformation nih.gov. The active site of dUTPase is highly specific for uracil (B121893), ensuring that other structurally similar nucleotides like dTTP, dCTP, and UTP are not hydrolyzed, which would otherwise debilitate DNA and RNA synthesis researchgate.netnih.gov.

A divalent metal ion, typically magnesium (Mg²⁺), is essential for optimal dUTPase activity and is coordinated by conserved residues within the active site preprints.orgnih.govnih.govnih.govrowan.edu. In homotrimeric dUTPases, the active site is formed at the interface of adjacent subunits, with contributions from multiple conserved motifs preprints.orgresearchgate.netnih.govmdpi.com. Specifically, motif III from one subunit and motifs I, II, and IV from an adjacent subunit contribute to forming the catalytic cavity preprints.org. Motif V, often located in the C-terminal region, is flexible in the absence of substrate but undergoes a disorder-to-order transition upon ligand binding, effectively closing the catalytic cavity and enhancing efficiency preprints.orgnih.govnih.govresearchgate.netsci-hub.se. This motif is crucial for catalysis, contributing residues such as a "Phe-lid" and an arginine finger, which are involved in stabilizing the phosphate (B84403) chain of the substrate preprints.orgresearchgate.netsci-hub.seeuropa.eupnas.org. Conserved arginine residues, identified as "arginine fingers," play a central role by contacting the gamma phosphate during the catalytic mechanism europa.eu.

Pyrophosphate Release and Product Formation

The hydrolysis reaction is initiated by a linear nucleophilic attack by a water molecule (Wcat) on the alpha-phosphate of dUTP preprints.orgoup.comnih.gov. This catalytic water molecule is oriented and activated by a conserved aspartate residue preprints.orgnih.govresearchgate.netresearchgate.net. The oxygen atom from the attacking water molecule is incorporated into the dUMP product, rather than the pyrophosphate preprints.orgoup.com.

The dUTP hydrolysis cycle involves at least four distinct enzymatic steps: (i) rapid substrate binding, (ii) isomerization of the enzyme-substrate complex into the catalytically competent conformation, (iii) the chemical hydrolysis step, and (iv) swift, non-ordered release of the products wikidoc.orgnih.gov. Independent quenched-flow experiments have indicated that the chemical step is the rate-limiting step of the enzymatic cycle nih.gov. Following hydrolysis, dUMP and pyrophosphate (PPi) are released from the active site preprints.orgapexbt.comwikidoc.orgoup.com.

Kinetic Studies and Substrate Specificity of dUTPase Isozymes

Kinetic investigations of dUTPase have provided detailed insights into its enzymatic cycle. For instance, studies on human dUTPase have revealed a multi-step process involving substrate binding, conformational isomerization, hydrolysis, and product release wikidoc.orgnih.gov. The enzyme's high specificity for dUTP is crucial, as it prevents the incorporation of uracil into DNA, which could lead to DNA damage and cell death preprints.orgapexbt.com.

While dUTPase primarily hydrolyzes dUTP, some dUTPase enzymes, particularly certain dimeric forms, can also process deoxyuridine diphosphate (B83284) (dUDP) acs.org. However, trimeric dUTPases are generally inhibited by dUDP, highlighting differences in substrate specificity among isozymes researchgate.net. The ability of dUTPases to discriminate against dUDP while efficiently catalyzing dUTP hydrolysis is attributed to unique structural features, such as a P-loop-like motif (motif V) that promotes catalysis and discriminates against dUDP pnas.orgacs.org.

Allosteric Regulation and Conformational Changes During Catalysis

Conformational changes are integral to dUTPase catalysis. The flexible C-terminal region, containing motif V, undergoes significant ordering upon substrate binding, forming a "cap" over the active site nih.govnih.govresearchgate.netsci-hub.se. This conformational shift is essential for catalytic competence, as it fixes the phosphate chain of the dUTP substrate in a favorable conformation for hydrolysis researchgate.net.

While some related enzymes like dCTP deaminases exhibit allosteric regulation, the presence of allosteric behavior in dUTPases themselves has been a subject of debate nih.govchemrxiv.orgnih.gov. Recent studies on human dUTPase suggest that while there are significant structural dynamics and conformational changes during the catalytic cycle, there is no evidence for homotropic allosterism, where the binding of a substrate molecule influences the binding or catalytic activity of other substrate molecules on the same enzyme chemrxiv.orgnih.govuit.no. This lack of allosteric regulation in dUTPase is thought to be a functional adaptation for more efficient dUTP hydrolysis, which is advantageous in preventing uracil incorporation into DNA researchgate.netnih.gov.

Comparative Enzymology of dUTPases from Diverse Organisms (e.g., bacterial, viral, eukaryotic)

Homotrimeric dUTPases

Homotrimeric dUTPases are the most widespread and well-characterized group, found in nearly all living organisms, including bacteria (e.g., Escherichia coli), eukaryotes (e.g., Homo sapiens, Saccharomyces cerevisiae, Drosophila melanogaster, Arabidopsis thaliana), and various bacteriophages and eukaryotic viruses (e.g., adenoviruses, poxviruses, retroviruses) preprints.orgnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov. These enzymes are composed of three identical subunits, each typically characterized by a beta-sheet folding pattern, often an eight-stranded jelly-roll beta barrel preprints.orgmdpi.com.

Five conserved sequence motifs (I, II, III, IV, and V) are directly involved in forming the catalytic center of homotrimeric dUTPases preprints.orgnih.govresearchgate.netnih.govmdpi.comsci-hub.se. One subunit typically provides residues for base and sugar recognition, including a beta-hairpin that ensures exquisite selectivity, while a second subunit contributes residues for phosphate interactions researchgate.netnih.gov. The third subunit often supplies a glycine-rich consensus motif (motif V) located in the flexible C-terminal part, which covers the active site upon substrate binding researchgate.netnih.gov. However, some exceptions exist, such as in African swine fever virus dUTPase, where motif V contributes to the active site architecture in conjunction with motif III from the same subunit, rather than from a third adjacent subunit preprints.orgsci-hub.se. This unique architectural organization, where active site formation depends on proper trimer assembly, underscores the structural sophistication of these enzymes preprints.org.

Dimeric dUTPases, identified in parasitic organisms like Leishmania major and Trypanosoma cruzi, and certain bacteriophages, have an alpha-helical folding pattern and distinct conserved motifs that share no similarity with trimeric enzymes preprints.org. Monomeric dUTPases, found in certain eukaryotic viruses (e.g., Alpha- and Gammaherpesvirinae), are characterized by a beta-sheet folding pattern and a larger molecular weight, hypothesized to originate from gene duplication of a homotrimeric dUTPase preprints.org.

Monomeric dUTPases

Monomeric dUTPases represent the least numerous group of dUTPases identified to date and are found exclusively in certain eukaryotic viruses, particularly herpesviruses such as Epstein-Barr virus (EBV) and herpes simplex virus type 1 (HSV-1) mdpi.comrowan.edunih.govpreprints.org. These enzymes are typically larger than their homotrimeric counterparts mdpi.com.

Despite being a single polypeptide chain, monomeric dUTPases mimic the trimeric structure through an unusual folding pattern acs.orgrowan.edunih.govpreprints.org. They contain the same five conserved sequence motifs characteristic of dUTPases, but their arrangement within the polypeptide chain is different, often observed as motif III, followed by motifs I, II, IV, and V mdpi.comnih.govrowan.edupreprints.org. The single catalytic site of the enzyme is comprised of these five highly conserved motifs, with the active center formed by motif III from the first domain and motifs I, II, and IV from the second domain, surrounding a cavity created by the two domains mdpi.compreprints.org. Like homotrimeric dUTPases, monomeric enzymes predominantly exhibit a β-strand structure, often with a few short α-helices preprints.org.

Homodimeric dUTPases

Homodimeric dUTPases have been identified in several parasitic organisms, including Leishmania major and Trypanosoma cruzi, as well as in Campylobacter jejuni and certain staphylococcal bacteriophages mdpi.comnih.govrowan.edupreprints.org. Structurally, these enzymes exist as α-helical dimeric proteins mdpi.comrowan.edu.

A distinguishing feature of homodimeric dUTPases is their lack of sequence similarity to the five consensus amino acid motifs found in monomeric and trimeric dUTPases mdpi.comnih.govpreprints.org. Instead, they are considered evolutionarily related to the dCTPase-dUTPase enzymes found in bacteriophages like T2 and T4 mdpi.com. Two active sites are symmetrically located at the interface of the dimeric dUTPase molecule, with each substrate-binding pocket situated in a groove formed between the "rigid" and "flexible" domains of a single monomer rowan.edupreprints.org. Unlike trimeric dUTPases which are highly specific for dUTP, dimeric enzymes exhibit broader substrate specificity, capable of hydrolyzing both dUTP and dUDP mdpi.compreprints.org. These enzymes are known to be inhibited by dUMP preprints.org.

Bifunctional dCTP Deaminase/dUTPase Enzymes

Bifunctional dCTP deaminase/dUTPase enzymes are a unique class that can catalyze two distinct reactions: the deamination of dCTP to dUTP, and the subsequent hydrolysis of dUTP to dUMP researchgate.netasm.orgrowan.edunih.govnih.govunl.edu. This dual activity is particularly notable as dCTP deaminase and dUTPase activities are typically found in separate, albeit homologous, enzymes nih.gov.

A prominent example is the DCD-DUT enzyme from the hyperthermophile Methanococcus jannaschii, which functions as a hexamer, a different oligomeric state compared to the homologous dUTPases nih.govpdbj.org. The M. jannaschii DCD-DUT exhibits its highest activity on dCTP, followed by dUTP nih.gov. Another organism reported to encode a bifunctional dCTP deaminase/dUTPase is Mycobacterium tuberculosis researchgate.net.

These bifunctional enzymes share a common fold and the first four conserved motifs with dUTPase and dCTP deaminase pnas.org. However, dUTPase uniquely possesses a P-loop-like sequence as its motif V, which plays a role in promoting catalysis and discriminating against dUDP pnas.org. The activity of bifunctional dCTP deaminase/dUTPase enzymes is often feedback inhibited by dTTP nih.govunl.edu.

Summary of dUTPase Enzyme Types

The following table summarizes the key characteristics of the different dUTPase enzyme types:

| dUTPase Type | Organisms/Location | Structural Features | Substrate Specificity | Key Characteristics |

| Monomeric | Herpesviruses (e.g., EBV, HSV-1) mdpi.comrowan.edunih.govpreprints.org | Single polypeptide, mimics trimer, jelly-roll beta-barrel fold, five conserved motifs (rearranged) acs.orgnih.govrowan.edunih.govpreprints.org | Highly specific for dUTP acs.orgpreprints.orgrcsb.org | Larger than homotrimers, single catalytic site mdpi.compreprints.org |

| Homodimeric | Parasitic organisms (e.g., Leishmania major, Trypanosoma cruzi), Campylobacter jejuni, some bacteriophages mdpi.comnih.govrowan.edupreprints.org | Alpha-helical dimeric proteins, lack typical dUTPase motifs mdpi.comnih.govrowan.edupreprints.org | Broader specificity (dUTP, dUDP) mdpi.compreprints.org | Two active sites, inhibited by dUMP preprints.org |

| Bifunctional dCTP Deaminase/dUTPase | Methanococcus jannaschii, Mycobacterium tuberculosis, chloroviruses researchgate.netnih.govunl.edupdbj.org | Hexameric (e.g., M. jannaschii), share common fold/motifs with dUTPase/dCTP deaminase pnas.orgnih.gov | dCTP deamination (to dUTP), dUTP hydrolysis (to dUMP); highest activity on dCTP nih.govunl.edu | Inhibited by dTTP nih.govunl.edu |

Structural Biology of Dutpase

Analysis of dUTPase Active Site Architecture and Substrate Recognition Motifs

dUTPase enzymes catalyze the hydrolysis of dUTP with exquisite specificity, largely due to the precise architecture of their active sites and conserved substrate recognition motifs researchgate.nettandfonline.com. The catalytic process typically follows an SN2 mechanism, initiated by a nucleophilic attack by a water molecule on the alpha-phosphate of dUTP preprints.orgnih.gov.

In homotrimeric dUTPases, which are the most widespread and well-characterized family, three identical active sites are formed at the interfaces of the three subunits researchgate.netpreprints.orgwikipedia.orgrcsb.orgnih.gov. Each active site is a collaborative effort, with residues contributed by all three subunits researchgate.netrcsb.org. Specifically, one subunit provides residues crucial for base and sugar recognition, often involving a beta-hairpin that ensures exquisite selectivity for uracil (B121893) over cytosine and sterically precludes thymine (B56734) and ribose binding researchgate.netrcsb.org. A second subunit contributes residues for phosphate (B84403) interactions, while the third subunit supplies a glycine-rich C-terminal arm that is known to cover and shield the active site upon substrate binding, forming a "closed" conformation researchgate.netrcsb.orgnih.gov.

Five highly conserved sequence motifs (Motifs I-V) are characteristic of trimeric dUTPases, participating directly in the active site formation and being essential for activity researchgate.netpreprints.org. Motif I, for instance, is often involved in coordinating the uracil base, while motifs II and IV mediate magnesium ion coordination, with Motif IV also contributing to deoxyribose selection preprints.org. Motif V, often located in a flexible C-terminal domain, works with Motif III from a neighboring subunit to position the phosphate groups preprints.org. The conservation of these active site residues is remarkably high across species researchgate.net.

Examination of Oligomerization States and Their Structural Implications

dUTPases exhibit diverse quaternary structures, classifying them into three main families based on their oligomerization states: homotrimeric, homodimeric, and monomeric preprints.orgresearchgate.netrowan.edunih.govresearchgate.net.

Homotrimeric dUTPases: This is the most prevalent and extensively studied family, found in nearly all living organisms, including eukaryotes, prokaryotes, and various viruses researchgate.netpreprints.orgresearchgate.netnih.govresearchgate.net. These enzymes typically form a trimer where each subunit contributes to the formation of three active sites located at the subunit interfaces researchgate.netpreprints.orgwikipedia.org. The trimer stability is often maintained by a combination of hydrophobic and water-mediated interactions, as well as electrostatic interactions researchgate.netnih.gov. The C-terminal arm, a flexible segment, plays a crucial role in catalysis by folding over the active site to shield the substrate nih.gov.

Homodimeric dUTPases: These enzymes, characteristic of protozoa like Campylobacter jejuni, possess two active sites symmetrically located at the interface of the dimer tandfonline.compreprints.org. Unlike trimers, the active site in dimeric dUTPases can be open in the apo form and undergoes a large conformational change to close around the substrate upon binding tandfonline.com. The polypeptide chains of homodimeric dUTPases also contain five conserved motifs, although these motifs share no sequence similarity with those found in trimeric enzymes preprints.org.

Monomeric dUTPases: These are primarily found in herpesviruses and are thought to have evolved from gene duplication of the trimeric enzyme rowan.edu. They contain the five conserved motifs, but their order within the peptide chain differs from trimeric structures, and three domains typically form a single enzymatic active site rowan.edu.

Structural Comparison of Wild-Type and Mutant dUTPase Forms

Structural comparisons between wild-type (WT) and mutant dUTPase forms are invaluable for understanding the roles of specific amino acid residues in enzyme function, stability, and substrate recognition. X-ray crystallography is frequently used for such comparisons, revealing precise changes in protein conformation due to mutations mdpi.comnih.govesrf.fr.

For example, studies on E. coli dUTPase mutants, such as EcDUTQ93H, have shown how point mutations can induce conformational changes. The crystal structure of EcDUTQ93H in complex with the non-hydrolysable substrate analogue dUPNPP revealed that the mutated histidine at position 93 can establish aromatic contacts with the C-terminal arm of the neighboring subunit, leading to increased visibility of this catalytically important segment mdpi.com. This provides a structural explanation for altered protein-protein interactions and inhibitor sensitivity mdpi.com.

Computational Structural Analysis and Molecular Dynamics Simulations of dUTPase

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools in structural biology for investigating the dynamic behavior of dUTPase and its interactions with ligands. These simulations provide insights into atomic movements over time, which are often difficult to capture experimentally igem.wikiresearchgate.net.

MD simulations can be used to:

Analyze conformational changes: They reveal how the enzyme's structure changes during substrate binding, catalysis, and product release. For instance, MD simulations have been used to study the transient sliding away of a small stretch of amino acids in Mycobacterium tuberculosis dUTPase, which partially uncovers the active site, facilitating nucleotide shuttling nih.gov.

Investigate substrate binding pathways: Computational approaches, including random acceleration molecular dynamics (RAMD), have provided insights into how dUTP accesses the buried ligand-binding pocket within dUTPase nih.gov.

Study active site dynamics: MD simulations can characterize the flexibility and extent of motion of active site residues and surrounding loops, such as the C-terminal arm, which shields the active site nih.govigem.wiki.

Predict ligand binding affinities: Combined with docking and free energy calculations, MD simulations are applied in drug design to predict the binding affinities of potential inhibitors against dUTPase, which is a relevant drug target in diseases like cancer and malaria uit.no.

Complement experimental data: Computational models can be refined using experimental data from X-ray crystallography or NMR, providing a more complete picture of the enzyme's structure and dynamics nih.govresearchgate.net. For example, QM/MM (quantum mechanics/molecular mechanics) simulations combined with X-ray crystallography and NMR spectroscopy have been used to elaborate the mechanistic details of dUTP hydrolysis by retroviral dUTPase at high resolution nih.gov.

Compound Names and PubChem CIDs

Biological Functions and Physiological Significance of Dutpase

Role in Preventing Uracil (B121893) Incorporation into DNA

A primary function of dUTPase is to prevent the erroneous incorporation of uracil into deoxyribonucleic acid (DNA). Uracil can arise in DNA through two main pathways: the deamination of cytosine or the direct incorporation of deoxyuridine triphosphate (dUTP) in place of thymine (B56734) wikipedia.orgmetabolomicsworkbench.orgmitoproteome.org. Most DNA polymerases are unable to effectively distinguish between dUTP and deoxythymidine triphosphate (dTTP), meaning they will readily incorporate dUTP if it is present in the cellular nucleotide pool at significant levels wikipedia.orgmetabolomicsworkbench.orguni.lumitoproteome.org.

dUTPase counteracts this by catalyzing the hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi) wikipedia.orgxemistry.comuni.lumitoproteome.org. This enzymatic action efficiently maintains extremely low intracellular concentrations of dUTP, thereby minimizing its availability for DNA polymerases and preventing its misincorporation into newly synthesized DNA wikipedia.orgxemistry.commetabolomicsworkbench.orguni.lumitoproteome.org. The prevention of uracil incorporation is fundamental for preserving genome integrity and stability wikipedia.orgxemistry.commetabolomicsworkbench.orguni.lumitoproteome.org.

Contribution to de novo Thymidylate Biosynthesis Pathways

Beyond its role in preventing uracil incorporation, dUTPase plays a crucial dual role by providing a necessary precursor for the de novo synthesis of dTTP xemistry.comuni.lu. The hydrolysis of dUTP by dUTPase yields dUMP, which serves as the direct substrate for thymidylate synthase (TS) in the pathway leading to dTMP, and subsequently dTTP uni.lu.

Thymine biosynthesis is an energetically demanding de novo process, and the continuous supply of dUMP by dUTPase is vital for this pathway. This dual function of dUTPase—reducing dUTP levels and simultaneously supplying dUMP for dTTP synthesis—is essential for maintaining a balanced dUTP/dTTP ratio within the cell uni.lu. Perturbations in this balance, often observed with inhibitors of thymidylate synthase, can lead to the accumulation of dUTP, underscoring the pivotal role of dUTPase in nucleotide metabolism.

Interplay with DNA Replication and DNA Repair Mechanisms

dUTPase is an integral component of the cellular machinery that ensures the fidelity of DNA replication and the efficiency of DNA repair processes wikipedia.orgmetabolomicsworkbench.orguni.lu. It works in concert with uracil-DNA glycosylases (UDGs), particularly uracil-DNA glycosylase (UNG), to maintain a uracil-free genome wikipedia.orgmetabolomicsworkbench.orgmitoproteome.org. While dUTPase acts as a preventive measure by sanitizing the nucleotide pool, UDGs are responsible for excising any uracil residues that may have been incorporated into DNA or arise from cytosine deamination within the DNA itself wikipedia.orgmetabolomicsworkbench.orgmitoproteome.org.

The presence of high uracil content in DNA can lead to significant genomic instability, primarily due to the induction of futile cycles of base excision repair wikipedia.orgmetabolomicsworkbench.org. In these cycles, uracil is excised, but if dUTP levels remain high, it can be reincorporated, leading to repeated repair attempts that ultimately result in DNA strand breaks and cellular damage wikipedia.orgmetabolomicsworkbench.org. The importance of dUTPase is also evident in specific contexts, such as in archaea, where archaeal DNA polymerases are strongly inhibited by the presence of dU-containing DNA, highlighting dUTPase's role in maintaining optimal conditions for DNA synthesis.

Implications of dUTPase Deficiency on Genome Stability and Cellular Processes

The essential nature of dUTPase is underscored by the severe consequences of its deficiency or complete absence in many organisms. In most studied organisms, including bacteria (e.g., Escherichia coli), yeast (Saccharomyces cerevisiae), and mice, the dut gene encoding dUTPase is considered essential, and its complete knockout often proves lethal xemistry.commetabolomicsworkbench.orguni.lu.

A deficiency in dUTPase activity leads to a significant increase in intracellular dUTP levels, which in turn promotes the extensive misincorporation of uracil into DNA metabolomicsworkbench.orguni.lu. This aberrant uracil incorporation triggers an overload of the base excision repair pathway, resulting in widespread DNA damage, chromosome fragmentation, and ultimately, a severe compromise of genome stability wikipedia.orgmetabolomicsworkbench.orguni.lu. In the context of chemotherapy targeting thymidylate synthase, dUTPase deficiency can exacerbate the accumulation of dUTP, leading to a phenomenon known as "thymineless death".

While dUTPase is generally considered essential, some bacterial and archaeal species have been found to lack the dut gene, suggesting the existence of alternative survival strategies to cope with uracil in their genomes wikipedia.orgmetabolomicsworkbench.org. However, in mammalian systems, such as mice, dUTPase has been shown to be indispensable for post-implantation embryonic development, with knockout models leading to early embryonic lethality and perturbed growth of both the inner cell mass and trophectoderm uni.lu.

Non-canonical or "Moonlighting" Functions of dUTPases in Host-Pathogen Interactions

Beyond its classical enzymatic role in nucleotide metabolism and genome maintenance, accumulating evidence suggests that some dUTPases possess additional, non-canonical, or "moonlighting" functions that are independent of their catalytic activity xemistry.com. These supplementary roles often have implications in host-pathogen interactions and cellular regulation.

For instance, certain viral dUTPases are crucial for the replication of viruses in terminally differentiated cells, where the host cell's dUTPase activity might be low or absent xemistry.com. This highlights the importance of viral dUTPases in maintaining genomic integrity during viral replication in specific host environments xemistry.com. Bacteriophage-encoded dUTPases have been observed to regulate the transfer of mobile genetic elements in various strains of Staphylococcus aureus, potentially contributing to their pathogenicity xemistry.com. Poxviruses and herpesviruses are also known to encode their own dUTPases, further emphasizing their significance in viral life cycles xemistry.com.

Detailed studies, such as those on bacteriophage T5 dUTPase, have revealed supplemental functions beyond its canonical role, influencing phage development through mechanisms independent of its enzymatic activity but dependent on specific structural features. Furthermore, there is emerging evidence that viral dUTPases may modulate the host innate immune response xemistry.com. In humans, dUTPase has been shown to inhibit peroxisome proliferator-activated receptor (PPAR) activity by binding to PPAR's N-terminal region, thereby preventing its dimerization with retinoid X receptor, suggesting a role in cellular signaling pathways.

Molecular Biology Research Applications of Dutp and Its Analogs

Utilization of dUTP in Nucleic Acid Amplification Technologies

Modified dUTP analogs are frequently employed in various nucleic acid amplification techniques to enhance the reliability and utility of these methods.

A significant challenge in the highly sensitive polymerase chain reaction (PCR) is carry-over contamination, where amplicons from previous reactions serve as unintended templates in subsequent experiments, leading to false-positive results. pnas.org A widely adopted and effective method to mitigate this issue involves the use of dUTP and the enzyme Uracil-DNA Glycosylase (UNG). sciengine.combiotium.com

The strategy is based on substituting deoxythymidine triphosphate (dTTP) with dUTP in the PCR master mix. nih.gov This results in the synthesis of PCR products that contain uracil (B121893) instead of thymine (B56734). Before initiating a new PCR amplification, the reaction mixture is pre-treated with UNG. pnas.org This enzyme specifically recognizes and cleaves the N-glycosylic bond between the uracil base and the deoxyribose sugar in single- or double-stranded DNA, creating abasic sites. researchgate.net These abasic sites are then cleaved upon heating during the initial denaturation step of the PCR, effectively destroying any contaminating uracil-containing amplicons from previous reactions. pnas.org The native DNA template, which contains thymine, remains unaffected by UNG treatment and can be amplified. pnas.org

This dUTP/UNG system is compatible with various DNA polymerases, such as Taq polymerase, and is routinely used in diagnostic and research settings to ensure the accuracy of PCR, quantitative PCR (qPCR), and reverse transcription PCR (RT-PCR) results. biotium.comnih.gov

Table 1: Key Components and Steps in the dUTP/UNG Carry-Over Contamination Prevention System

| Component/Step | Function | Mechanism of Action |

| dUTP | Replaces dTTP in the PCR master mix. | Gets incorporated into all newly synthesized DNA strands (amplicons), marking them with uracil. |

| UNG (Uracil-DNA Glycosylase) | Added to subsequent PCR master mixes before amplification. | Recognizes and excises uracil from any contaminating DNA from previous PCR runs. |

| Initial Incubation Step | A brief incubation at a temperature optimal for UNG activity (e.g., 37°C) before PCR cycling. | Allows UNG to find and degrade any uracil-containing contaminant DNA. |

| Initial Denaturation Step | The first high-temperature step in the PCR cycle (e.g., 95°C). | Inactivates the UNG enzyme and cleaves the abasic sites created by UNG, ensuring only the intended template is amplified. |

Primer extension is a technique used to map the 5' ends of RNA transcripts or to detect specific DNA sequences. The method involves hybridizing a labeled primer to a target nucleic acid and extending it with a DNA polymerase in the presence of deoxynucleotide triphosphates (dNTPs). Modified dUTP analogs can be incorporated during this process for various analytical purposes.

The efficiency of incorporation of modified dNTPs, including dUTP analogs, is highly dependent on the DNA polymerase used. Family B polymerases, such as Vent(exo-), are often more proficient at incorporating modified nucleotides compared to Family A polymerases like Taq. sigmaaldrich.com For instance, studies have shown that Vent(exo-) DNA polymerase can efficiently incorporate a variety of dUTPs modified with different functional groups. jenabioscience.com

Thio-modified dUTPs, such as 2-thiouridine (B16713) triphosphate (s2UTP), have been shown to enhance the rate and fidelity of nonenzymatic primer extension on RNA templates. nih.gov This is attributed to the greater thermodynamic stability of the 2-thio-U:A base pair compared to the canonical U:A base pair. nih.gov In enzymatic reactions, the incorporation of thio-modified nucleotides can introduce unique properties to the resulting DNA, such as resistance to nucleases.

Methylation-sensitive single-nucleotide primer extension (Ms-SNuPE) is a specific application that quantifies DNA methylation at individual CpG sites. biotium.com Although this technique typically analyzes the incorporation of dCTP versus dTTP (to detect cytosine vs. uracil after bisulfite treatment), the principle of single-nucleotide extension is central and relies on the polymerase's ability to incorporate specific nucleotides. pnas.org

Table 2: DNA Polymerase Compatibility with Modified dUTPs in Primer Extension

| DNA Polymerase | Family | General Compatibility with Modified dUTPs | Notes |

| Taq Polymerase | A | Moderate | Can incorporate some modified dUTPs, but efficiency may be reduced with bulky modifications. nih.gov |

| Vent(exo-) Polymerase | B | High | Often shows better efficiency in incorporating a wider range of modified dUTPs compared to Taq. sigmaaldrich.comjenabioscience.com |

| Deep Vent(exo-) Polymerase | B | High | Similar to Vent(exo-), it is effective in incorporating modified substrates. sigmaaldrich.com |

| Klenow Fragment | A | Variable | Used in traditional primer extension; efficiency depends on the specific modification. |

| Therminator™ II Polymerase | A | High | A variant of Taq polymerase engineered for improved incorporation of modified nucleotides. jenabioscience.com |

Terminal Deoxynucleotidyl Transferase (TdT)-mediated dUTP Nick End Labeling (TUNEL) Assay

The Terminal deoxynucleotidyl transferase (TdT)-mediated dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the later stages of apoptosis or programmed cell death. wikipedia.orgabcam.com This technique identifies DNA strand breaks by enzymatically labeling the free 3'-hydroxyl (3'-OH) termini. wikipedia.orgnih.gov The TUNEL assay is a valuable tool for identifying and quantifying apoptotic cells in various research contexts, from assessing the effects of cytotoxic compounds to studying developmental biology. europa.euopentrons.com

Mechanism of dUTP Incorporation by TdT

The core of the TUNEL assay lies in the activity of the enzyme Terminal Deoxynucleotidyl Transferase (TdT). nih.gov TdT is a template-independent DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-OH ends of both single- and double-stranded DNA breaks. nih.goveuropa.euyoutube.com In the assay, cells or tissue samples are first fixed and permeabilized to allow the reagents to access the nuclear DNA. europa.eugbiosciences.com

The sample is then incubated with a reaction mixture containing TdT and a modified deoxynucleotide, typically a labeled derivative of deoxyuridine triphosphate (dUTP). europa.eu TdT recognizes the exposed 3'-OH groups present in the fragmented DNA of apoptotic cells and adds the labeled dUTPs to these ends. abcam.comeuropa.eu The amount of incorporated labeled dUTP is directly proportional to the number of DNA breaks within the cell, making the intensity of the signal a reliable indicator of apoptosis. europa.eu Non-apoptotic cells with intact DNA have very few free 3'-OH ends and therefore show minimal to no labeling.

Detection Strategies and Microscopy for Labeled Cells

Once the labeled dUTPs are incorporated, they can be detected through various strategies, which can be broadly categorized into fluorescent and colorimetric methods. The choice of detection method often depends on the available instrumentation and the experimental design.

Direct Detection: In this method, the dUTP is directly conjugated to a fluorescent molecule (e.g., fluorescein-dUTP). wikipedia.org After the TdT-mediated incorporation, the fluorescent signal can be visualized directly using fluorescence microscopy or quantified using flow cytometry. opentrons.comgbiosciences.com This approach is generally faster as it involves fewer steps. abcam.com

Indirect Detection: This strategy involves incorporating a dUTP analog that carries a specific tag, such as biotin (B1667282) (biotin-dUTP) or bromine (BrdUTP). wikipedia.orgthermofisher.com This tag is then detected in a secondary step.

Biotin-dUTP: The incorporated biotin is detected using streptavidin conjugated to a fluorescent dye (for fluorescence microscopy) or an enzyme like horseradish peroxidase (HRP) for colorimetric detection. opentrons.comrndsystems.com When HRP is used with a substrate like diaminobenzidine (DAB), it produces a brown precipitate that can be visualized with a standard brightfield microscope. abcam.comthermofisher.com

BrdUTP: Incorporated bromine is detected using a fluorescently labeled monoclonal antibody that specifically binds to BrdU (anti-BrdU). thermofisher.com This immunocytochemical approach is considered highly sensitive. wikipedia.orgnih.gov

EdUTP: A dUTP modified with an alkyne group (EdUTP) can be incorporated and later detected via a "click" chemistry reaction with an azide-containing dye, offering flexibility for both fluorescent and colorimetric detection. gbiosciences.comthermofisher.com

The visualization and analysis of labeled cells are performed using different types of microscopy.

Fluorescence Microscopy: Used for detecting fluorescently labeled cells, allowing for the visualization of apoptotic cells (e.g., green fluorescence from fluorescein) often in conjunction with a nuclear counterstain like DAPI (blue) to visualize all cell nuclei. opentrons.com

Light/Brightfield Microscopy: Employed for colorimetric assays where an enzyme-substrate reaction produces a colored precipitate at the site of DNA fragmentation. opentrons.comthermofisher.com

Flow Cytometry: Provides a quantitative analysis of apoptosis within a cell population by measuring the fluorescence intensity of individual cells in suspension. nih.govnih.gov

| Detection Method | dUTP Analog | Detection Reagent | Visualization |

|---|---|---|---|

| Direct Fluorescent | Fluorescein-dUTP | None (direct visualization) | Fluorescence Microscopy, Flow Cytometry |

| Indirect Colorimetric | Biotin-dUTP | Streptavidin-HRP + DAB | Brightfield Microscopy |

| Indirect Fluorescent | Biotin-dUTP | Streptavidin-Fluorophore | Fluorescence Microscopy, Flow Cytometry |

| Indirect Immuno-fluorescent | BrdUTP | Anti-BrdU Antibody-Fluorophore | Fluorescence Microscopy, Flow Cytometry |

| Click Chemistry | EdUTP | Azide-Fluorophore or Azide-Biotin | Fluorescence or Brightfield Microscopy |

Adaptation for Different Organisms and Tissue Types

A significant advantage of the TUNEL assay is its versatility; it can be applied to a wide range of sample types across numerous organisms. opentrons.comnih.gov The assay is applicable to virtually all species that have DNA and DNases. nih.gov It can be performed on cultured cells, both in suspension and adherent, as well as on tissue sections. opentrons.comnih.gov This adaptability allows for consistent methodological application when comparing in vitro results from cell cultures with in vivo findings from animal models. nih.gov

The TUNEL assay has been successfully used to identify and quantify cell death in:

Paraffin-embedded tissue sections: This is crucial for retrospective studies on archival pathological samples. opentrons.com

Frozen tissue sections: Preserves tissue morphology and antigenicity for potential co-labeling studies. opentrons.com

Cultured cell lines and primary cells: Essential for mechanistic studies and drug screening. europa.eu

Whole organisms or specific organs: Kits have been optimized for specific tissue types, such as neuronal, cardiac, vascular, and tumor tissues, to account for variations in cell density and endogenous enzyme activity. nih.govrndsystems.com

This broad applicability makes the TUNEL assay a fundamental technique in toxicology, developmental biology, cancer research, and neurobiology for evaluating cell death. nih.gov

Engineered dUTP Analogs for Specific Research Applications

Beyond their use in apoptosis detection, engineered dUTP analogs are pivotal in various molecular biology applications. By modifying the structure of dUTP, researchers can introduce specific functionalities into newly synthesized DNA, enabling enhanced stability, detection, and bioconjugation.

2'-Fluoro-dUTP for Aptamer Development and Nucleic Acid Stability

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can bind to a wide variety of target molecules with high affinity and specificity. However, unmodified nucleic acids are rapidly degraded by nucleases in biological fluids like serum, limiting their therapeutic and diagnostic potential. nih.govcreative-biolabs.com

To overcome this limitation, nucleotides can be chemically modified to enhance their stability. One of the most common and effective modifications is the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom, creating 2'-fluoro-modified nucleotides like 2'-Fluoro-dUTP. creative-biolabs.comresearchgate.net

Incorporating 2'-Fluoro-dUTP and other 2'-fluoro-modified pyrimidines into aptamers during their selection process (SELEX) confers several advantages:

Increased Nuclease Resistance: The 2'-fluoro modification sterically hinders the approach of nucleases, significantly increasing the half-life of the aptamer in serum from minutes to hours or even longer. nih.govcreative-biolabs.com

Enhanced Binding Affinity: The fluorine modification can stabilize the three-dimensional structure of the aptamer, sometimes leading to higher binding affinities for its target compared to its unmodified counterpart. creative-biolabs.comnih.gov

Therapeutic Potential: The improved stability and affinity make 2'-fluoro-modified aptamers promising candidates for therapeutic applications, such as targeting specific proteins involved in disease. creative-biolabs.comnih.gov

| Modification | Compound Example | Primary Advantage | Application |

|---|---|---|---|

| 2'-Fluoro substitution | 2'-Fluoro-dUTP | Increases resistance to nuclease degradation and enhances binding affinity. creative-biolabs.comnih.gov | Development of stable aptamers for therapeutics and diagnostics. |

| Amine modification | Amino-allyl dUTP | Provides a primary amine for covalent attachment of other molecules. apexbt.comthermofisher.com | Labeling DNA with fluorophores, biotin, or other reporters for bioconjugation. |

Amino-allyl dUTP and other Amine-modified dUTPs for Bioconjugation

Bioconjugation is the process of covalently linking molecules, such as proteins, dyes, or drugs, to biomolecules like DNA. Amine-modified dUTPs, particularly 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (Amino-allyl dUTP), are essential reagents for this purpose. apexbt.comulab360.com

Amino-allyl dUTP is an analog of thymidine (B127349) triphosphate (dTTP) that can be enzymatically incorporated into DNA during reactions like PCR, reverse transcription, or nick translation. apexbt.comjenabioscience.com The key feature of this analog is the aminoallyl group attached to the C5 position of the uracil base. This group provides a primary amine (-NH2) that acts as a reactive handle for subsequent chemical reactions. thermofisher.com

The process typically involves two steps:

Enzymatic Incorporation: Amino-allyl dUTP is incorporated into a DNA probe, replacing some or all of the dTTPs. ulab360.com This creates an "amine-modified" DNA molecule.

Covalent Labeling: The primary amines on the incorporated nucleotides can then be covalently linked to a molecule of interest that has an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.comcreative-biogene.com This allows for the stable attachment of a wide variety of labels, including:

Fluorescent dyes: For visualizing DNA in applications like fluorescence in situ hybridization (FISH) and microarrays. thermofisher.comulab360.com

Biotin: For affinity purification or detection using streptavidin-based systems. apexbt.com

Peptides, antibodies, or other biomolecules: To create complex bioconjugates for targeted delivery or diagnostic assays. creative-biogene.com

This two-step labeling strategy is highly efficient and provides a consistent and high degree of labeling, which is crucial for applications requiring quantitative and reproducible results. thermofisher.comulab360.com

Research on Mycobacterium Tuberculosis Dutpase Mt Dutpase As a Drug Target

Rationale for Targeting Mt-dUTPase in Anti-Tuberculosis Therapeutics

Deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase) is an enzyme essential for maintaining DNA integrity and for the biosynthesis of thymidylate nih.govnih.govresearchgate.netpreprints.org. This enzyme prevents the misincorporation of deoxyuridine triphosphate (dUTP) into DNA by hydrolyzing dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi) nih.govpreprints.orgnih.gov. The product, dUMP, is a crucial precursor for deoxythymidine triphosphate (dTTP) synthesis, a vital component for DNA replication preprints.orgwikipedia.org.

In Mycobacterium tuberculosis, dUTPase is particularly important because it provides the sole source for thymidylate biosynthesis, as the bacterium lacks alternative pathways such as dCMP deaminase and thymidine (B127349) kinase, which are present in humans nih.govresearchgate.netpreprints.orgasm.org. This makes Mt-dUTPase an essential enzyme for the growth and viability of M. tuberculosis nih.govnih.govasm.orgplos.orgnih.gov. Furthermore, despite structural similarities, Mt-dUTPase possesses specific features, such as a unique five-residue loop (E132-A136) in its C-terminal region, which is absent in human dUTPase nih.govnih.govresearchgate.netplos.org. This structural difference presents an opportunity for designing selective inhibitors that target the bacterial enzyme without significantly affecting the human homolog, thereby minimizing potential off-target effects nih.govresearchgate.net.

Development and Optimization of High-Throughput Screening Assays for Mt-dUTPase Inhibitors

The development of effective anti-TB drugs targeting Mt-dUTPase relies on robust screening methodologies. High-throughput screening (HTS) assays have been established to identify potential inhibitors of Mt-dUTPase nih.govresearchgate.netfrontiersin.org. A luminescence-based dUTPase assay has been successfully employed for this purpose nih.govnih.gov.

In a typical HTS setup, a library of compounds, including synthetic and natural products, is screened against Mt-dUTPase. For instance, a library of 5,000 compounds was screened at an initial concentration of 10 µM nih.govfrontiersin.org. The enzyme was incubated with the compounds, and its activity was subsequently determined nih.govfrontiersin.org. The quality and reliability of such screening models are assessed using metrics like the Z′ factor, which for one established assay was reported as 0.90, indicating excellent repeatability and credibility nih.govfrontiersin.org. Reference compounds, such as Trt-dU (a structural analog of dUTP), are often used as positive controls, demonstrating significant inhibitory effects on Mt-dUTPase nih.govresearchgate.netfrontiersin.org.

Identification and Characterization of Novel Mt-dUTPase Inhibitors

Through high-throughput screening efforts, novel inhibitors of Mt-dUTPase have been identified. Compound F0414 was identified as a potent Mt-dUTPase inhibitor, demonstrating an inhibitory concentration 50 (IC50) of 0.80 ± 0.09 μM nih.govnih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. This compound exhibited anti-tuberculosis activity, with a minimum inhibitory concentration (MIC) of 4 μg/ml against the M. tuberculosis standard strain H37Rv and clinical sensitive strains nih.gov. Importantly, F0414 showed low cytotoxicity and exhibited insensitivity and weak direct binding to human dUTPase, with an IC50 of 3.18 ± 0.96 μM, highlighting its selectivity towards the bacterial enzyme nih.govnih.govresearchgate.netresearchgate.net. This makes F0414 the first reported compound to show anti-TB activity by specifically inhibiting Mt-dUTPase, indicating its potential for anti-TB therapy nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Previously reported dUTPase inhibitors often include analogs of deoxyuridine triphosphate, such as TAS-114, 5′-tritylated deoxyuridine analogs, and β-branched acyclic nucleoside analogs nih.gov. However, research on dUTPase inhibitors with structures distinct from deoxyuridine triphosphate analogs has been limited nih.gov.

Mechanistic Studies of Mt-dUTPase Inhibition

Mechanistic studies are crucial for understanding how inhibitors interact with Mt-dUTPase. For compound F0414, molecular docking models and site-directed mutagenesis experiments have provided insights into its inhibitory mechanism nih.govnih.govresearchgate.netresearchgate.net. F0414 is observed to occupy the active center of Mt-dUTPase nih.gov.

Binding studies using surface plasmon resonance (SPR) detection have shown that F0414 binds more strongly to wild-type Mt-dUTPase than to certain mutant forms, further supporting specific interactions nih.govnih.govresearchgate.net. The precise kinetic classification (e.g., competitive, non-competitive) for F0414 was not explicitly detailed in the provided search results, but the focus was on identifying key binding residues and the strength of interaction.

Structural Basis of Inhibitor-Mt-dUTPase Interactions

Understanding the structural basis of inhibitor-Mt-dUTPase interactions is fundamental for rational drug design. Mt-dUTPase is a homotrimeric protein, with active sites located at the interface of adjacent units, formed by highly conserved motifs nih.gov. Although the crystal structure of Mt-dUTPase is largely similar to human dUTPase, it possesses specific structural characteristics, including a five-residue loop (E132-A136) in its C-terminal region, which is unique to M. tuberculosis and can serve as a docking surface for inhibitors nih.govresearchgate.net. Crystal structures of the mycobacterial enzyme in complex with substrate analogs, such as alpha,beta-imido-dUTP and Mg2+, have been determined, visualizing the full-length C-terminus and detailing interactions within the active site researchgate.netrcsb.org.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry approaches play a significant role in predicting and analyzing the binding modes of inhibitors to Mt-dUTPase nih.govresearchgate.netresearchgate.net. For F0414, molecular docking analysis revealed specific interactions within the active site of Mt-dUTPase nih.govresearchgate.net. A conventional hydrogen bond was observed between the oxygen atom of the proline residue at position 79 (P79) of Mt-dUTPase and a hydrogen atom of F0414 nih.govresearchgate.net. Additionally, the imidazole (B134444) ring of F0414 can form Pi-Alkyl bonds with P79, while its benzene (B151609) ring can interact with leucine (B10760876) 60 (L60) and valine 58 (V58) through Pi-Alkyl bonds nih.govresearchgate.net. These computational insights suggest that P79 is a critical amino acid for the interaction between F0414 and Mt-dUTPase nih.govresearchgate.net. Computational methods, including virtual screening, are increasingly used to streamline drug discovery by predicting molecular properties and interactions researchgate.netresearchgate.netufmg.brmalariaworld.org.

Site-Directed Mutagenesis and Mutational Analysis of Key Residues

Site-directed mutagenesis is a powerful experimental technique used to validate the roles of specific amino acid residues identified through computational studies. To confirm the importance of P79, a key residue identified by molecular docking, site-directed mutagenesis experiments were performed, creating a Mt-P79A-dUTPase mutant where proline 79 was replaced by alanine (B10760859) nih.govresearchgate.net.

The catalytic activity of the Mt-P79A-dUTPase mutant showed a reduction of about 40% compared to wild-type Mt-dUTPase, suggesting P79's role in enzyme function nih.gov. More critically, the inhibitory effect of F0414 on Mt-P79A-dUTPase was significantly decreased, with an IC50 of 2.28 ± 0.55 μM, approximately three times higher than its IC50 against wild-type Mt-dUTPase (0.80 ± 0.09 μM) nih.govresearchgate.net. In contrast, a control mutation, Mt-E126A-dUTPase (where glutamic acid 126 was mutated to alanine), showed an IC50 of 1.18 ± 0.20 μM for F0414, which was nearly identical to that of the wild-type enzyme, confirming the specificity of P79's role in F0414 binding nih.govresearchgate.net. These results strongly indicate that P79 of Mt-dUTPase plays an essential role in the binding of F0414 nih.gov.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free technique widely employed to analyze real-time binding interactions between molecules, providing valuable insights into binding kinetics and affinity nih.gov. In the context of Mt-dUTPase inhibitor discovery, SPR is utilized to quantify the strength and dynamics of inhibitor-enzyme interactions. The method typically involves immobilizing one binding partner (e.g., the enzyme Mt-dUTPase) onto a biosensor surface, while the second partner (e.g., a potential drug ligand) is flowed across the surface nih.gov. Binding events are detected as changes in resonance units (RUs), allowing for the determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated nih.gov.

Research has demonstrated the application of SPR in evaluating the binding affinity of novel compounds to Mt-dUTPase. For instance, compound F0414, identified as a potent Mt-dUTPase inhibitor, has been subjected to SPR analysis to confirm its binding characteristics. When Mt-dUTPase was coated onto a sensor chip, F0414 exhibited dose-dependent binding, with an equilibrium dissociation constant (K_D) of 2.877 × 10–4 M researchgate.netnih.gov. This binding was significantly stronger with wild-type Mt-dUTPase compared to a mutant Mt-P79A-dUTPase, suggesting that the P79 residue is critical for the interaction of F0414 with the enzyme researchgate.netnih.gov.

Table 1: Binding Affinity of F0414 to Mt-dUTPase via SPR

| Compound | Target Enzyme | KD (M) | Key Residue |

| F0414 | Mt-dUTPase | 2.877 × 10–4 researchgate.netnih.gov | P79 researchgate.netnih.gov |

| F0414 | Mt-P79A-dUTPase | Weaker affinity researchgate.netnih.gov | P79 researchgate.netnih.gov |

Specificity Profile of Mt-dUTPase Inhibitors Against Human dUTPase

Studies have investigated the specificity of Mt-dUTPase inhibitors against human dUTPase. Compound F0414, while showing potent inhibitory activity against Mt-dUTPase, demonstrated a weaker inhibitory effect on human dUTPase researchgate.net. The half-maximal inhibitory concentration (IC50) of F0414 for human dUTPase was 3.18 ± 0.96 μM, which is nearly fourfold higher than its IC50 of 0.80 ± 0.09 μM for Mt-dUTPase researchgate.net. This indicates a degree of selectivity towards the bacterial enzyme.

Furthermore, SPR experiments corroborated the specificity profile, showing weak or almost no direct binding of F0414 to human dUTPase when human dUTPase was coated on the sensor chip researchgate.netnih.gov. This insensitivity and weak binding to human dUTPase, coupled with its potent anti-TB activity and low cytotoxicity to human cell lines, highlight F0414's potential as a selective anti-TB agent targeting Mt-dUTPase researchgate.net. Trt-dU, a structural analog of dUTP used as a positive reference compound, also exhibited a significant inhibitory effect on Mt-dUTPase with an IC50 of 1.04 ± 0.08 μM researchgate.net.

Table 2: Inhibitory Effect (IC50) of F0414 on Mt-dUTPase and Human dUTPase

| Compound | Target Enzyme | IC50 (μM) |

| F0414 | Mt-dUTPase | 0.80 ± 0.09 researchgate.net |

| F0414 | Human dUTPase | 3.18 ± 0.96 researchgate.net |

| Trt-dU | Mt-dUTPase | 1.04 ± 0.08 researchgate.net |

Advanced Methodologies and Future Directions in Dutp and Dutpase Research

Integrated Computational and Experimental Approaches for Enzyme Design and Inhibition

The development of dUTPase inhibitors relies on a synergistic combination of computational and experimental methodologies. Computational techniques, such as molecular docking, are vital for predicting the binding affinities and interaction modes of potential inhibitors with the enzyme's active sites researchgate.net. These predictions guide the rational design of novel compounds or the selection of existing molecules for subsequent experimental validation.

For example, in the pursuit of anti-tuberculosis agents, a luminescence-based dUTPase assay was employed for high-throughput screening to identify inhibitors targeting Mycobacterium tuberculosis dUTPase (Mt-dUTPase) nih.gov. This screening identified compound F0414 as a potent Mt-dUTPase inhibitor, exhibiting an IC50 of 0.80 ± 0.09 μM researchgate.netnih.gov. Further insights from molecular docking models and site-directed mutagenesis experiments revealed that the P79 residue is critical for the interaction between Mt-dUTPase and F0414 researchgate.net. Surface Plasmon Resonance (SPR) detection corroborated these findings, demonstrating a stronger binding of F0414 to wild-type Mt-dUTPase compared to the Mt-P79A-dUTPase mutant, underscoring the importance of this residue for inhibitor efficacy researchgate.net. Another compound, Trt-dU, a structural analog of dUTP, also showed significant inhibitory effects on Mt-dUTPase with an IC50 of 1.04 ± 0.08 μM, serving as a positive reference compound in these screening assays nih.gov. This integrated strategy facilitates the efficient identification and characterization of dUTPase inhibitors, paving the way for targeted drug development.

Table 1: Inhibitory Effects on Mycobacterium tuberculosis dUTPase (Mt-dUTPase)

| Compound | IC50 (μM) | Reference |

| F0414 | 0.80 ± 0.09 | researchgate.netnih.gov |

| Trt-dU | 1.04 ± 0.08 | nih.gov |

Novel Bioconjugation Chemistries Applied to dUTP and its Analogs

Bioconjugation chemistries enable the modification of dUTP and its analogs, opening avenues for diverse applications in molecular biology and diagnostics. These modifications typically involve attaching fluorescent dyes, haptens, or other functional groups to the nucleotide without compromising its ability to be incorporated into DNA or interact with enzymes.

For instance, Tetramethylrhodamine-dUTP (TAMRA-dUTP) is widely used for the end-labeling of DNA, providing a fluorescent tag for detection and imaging medchemexpress.cominvivochem.com. Similarly, Diethylaminocoumarin-5-dUTP, a fluorescently-labeled dUTP analog, is employed for enzymatic incorporation into nucleic acids, allowing for direct fluorescence detection revvity.com. The advent of "click chemistry" has revolutionized DNA labeling, enabling rapid and sensitive detection of DNA synthesis in vivo pnas.org. An example is 5-azido-3′-deoxyuridine (AdU), an analog derived from 5-azido-dUTP, which can be incorporated into cellular DNA and subsequently detected by reaction with a terminal alkyne conjugated to a fluorophore such as Alexa568 pnas.org. Furthermore, halogenated dUTP analogs, including 5I-dUTP and 5Br-dUTP, are utilized in macromolecular crystallography to solve phase problems through methods like multiple isomorphous replacement (MIR) and multiple wavelength anomalous dispersion (MAD), by facilitating the incorporation of heavy atoms into protein crystals mitegen.com. These advanced bioconjugation strategies significantly expand the utility of dUTP and its derivatives in research and diagnostic tools.

Single-Molecule and High-Resolution Imaging Techniques for dUTPase Activity and Localization

Understanding the spatial and temporal dynamics of dUTPase activity and its cellular localization is paramount for elucidating its biological functions. Single-molecule and high-resolution imaging techniques provide unprecedented insights into these processes. For example, studies have investigated the mitochondrial localization of dUTPase, a characteristic atypical for most dUTPases. Computational analyses predicted a mitochondrial targeting sequence (MTS) within the N-terminus of Dictyostelium discoideum dUTPase d-nb.info. Experimental evidence, including microscopy with GFP-fusion proteins, confirmed that both full-length and N-terminal fragments of D. discoideum dUTPase localize to mitochondria but not to nuclei, indicating the presence of an MTS within its N-terminus d-nb.info. This mitochondrial presence is biologically relevant for nucleotide synthesis required for organellar DNA replication d-nb.info. While human dUTPase is also known to be present in mitochondria, D. discoideum dUTPase is one of the few other reported instances d-nb.info. These imaging techniques provide visual and quantitative data on enzyme distribution and function within living cells, contributing to a deeper understanding of dUTPase biology.

Elucidating the Dynamics of Protein-Nucleic Acid Interactions Involving dUTPases

The precise mechanisms by which dUTPases interact with their substrate, dUTP, and other nucleic acid components are fundamental to their function. dUTPase catalyzes the hydrolysis of dUTP to dUMP and PPi, a reaction critical for preventing uracil (B121893) misincorporation into DNA apexbt.comresearchgate.net. This enzymatic activity is highly specific for dUTP apexbt.com. Most dUTPases, including those from prokaryotes, eukaryotes, and retroviruses, exist as homotrimeric proteins characterized by five conserved sequence motifs nih.govebi.ac.uk. The active sites of these enzymes are typically located at the interface of adjacent monomeric units, formed by these highly conserved motifs nih.gov. Understanding the dynamic interplay at these active sites is vital for rational drug design. For example, studies on Mycobacterium tuberculosis dUTPase (Mt-dUTPase) have shown that its specific five-residue loop and unique binding pockets, absent in human dUTPase, make it an attractive selective drug target researchgate.netnih.gov. Research into these protein-nucleic acid interactions often involves kinetic assays, structural biology (e.g., crystallography), and biophysical methods to characterize binding affinities and conformational changes upon substrate binding.

Strategies for Overcoming Resistance to dUTPase-Targeting Agents in Pathogens

The emergence of drug resistance poses a significant challenge in the treatment of infectious diseases, including those where dUTPase is a therapeutic target. For pathogens like Mycobacterium tuberculosis, dUTPase is essential for survival, making it a viable drug target researchgate.netnih.gov. However, pathogens can develop mechanisms to circumvent the effects of dUTPase inhibitors. Strategies to overcome such resistance often involve:

Combination Therapies: Administering dUTPase inhibitors in combination with other antimicrobial agents that target different pathways can enhance efficacy and reduce the likelihood of resistance development.

Development of Novel Inhibitors: Continuous discovery and design of new dUTPase inhibitors with distinct chemical scaffolds and modes of action can bypass existing resistance mechanisms. This includes exploring compounds that bind to allosteric sites rather than just the active site, making it harder for mutations to confer resistance.

Structural-Based Drug Design: Utilizing high-resolution structural information of dUTPase from resistant strains to design inhibitors that can overcome specific resistance mutations. This involves understanding how mutations alter the enzyme's binding pockets or catalytic efficiency.

Targeting Bifunctional Enzymes: In some pathogens, like M. tuberculosis, a bifunctional dCTP deaminase/dUTPase exists, which can catalyze both dCTP deamination and dUTP hydrolysis researchgate.net. Targeting such multi-functional enzymes could offer broader therapeutic impact and potentially mitigate resistance pathways.

Understanding Resistance Mechanisms: Thorough investigation into the molecular mechanisms of resistance, such as efflux pumps, target modification, or alternative metabolic pathways, is crucial for developing effective countermeasures.

By employing these multifaceted strategies, researchers aim to develop more robust and sustainable dUTPase-targeting agents to combat drug-resistant pathogens.

Q & A

Basic: What is the role of MT-Dutp in experimental design, and how should it be integrated into a hypothesis-driven study?

This compound (Methyltransferase-Deoxyuridine Triphosphate) is often studied for its enzymatic activity in nucleotide modification. To design experiments:

- Step 1 : Conduct a systematic literature review to identify gaps in understanding its substrate specificity or catalytic mechanisms .

- Step 2 : Formulate hypotheses (e.g., "this compound exhibits higher activity in [specific conditions] due to [structural feature]") and select appropriate assays (e.g., kinetic assays, crystallography) .

- Step 3 : Include controls (e.g., enzyme-free reactions, mutant variants) to validate specificity .

Basic: What data collection methods are optimal for studying this compound’s biochemical properties?

Prioritize methods aligned with research objectives:

- Quantitative : Use HPLC or mass spectrometry to quantify reaction products .

- Qualitative : Employ cryo-EM or X-ray crystallography for structural insights .

- Validation : Replicate experiments across independent trials to ensure reproducibility .

Note: Document raw data formats (e.g., .RAW for spectrometry) and metadata (e.g., pH, temperature) for FAIR compliance .

Advanced: How can researchers resolve contradictions in this compound activity data across studies?

Contradictions may arise from methodological variability or contextual factors:

- Cross-Validation : Compare assay conditions (e.g., buffer composition, cofactors) from conflicting studies .

- Meta-Analysis : Aggregate datasets using tools like PRISMA to identify bias or outliers .

- Hypothesis Testing : Design experiments to isolate variables (e.g., test this compound activity in competing substrates) .

Advanced: What interdisciplinary approaches enhance this compound research in structural biology and enzymology?

- Computational Modeling : Combine molecular dynamics simulations (e.g., GROMACS) with experimental data to predict catalytic residues .

- Cross-Disciplinary Collaboration : Partner with bioinformaticians to analyze evolutionary conservation of this compound domains .

- Mixed Methods : Integrate kinetic data with structural insights to map active-site interactions .

Basic: How should this compound research data be managed to ensure reproducibility?

- Data Management Plan (DMP) : Specify storage protocols (e.g., cloud repositories with DOI assignment) and metadata standards (e.g., MIAME for omics data) .

- Ethical Compliance : For human-derived data, anonymize datasets and obtain informed consent .

- FAIR Principles : Use platforms like Zenodo for open-access sharing and interoperability .

Advanced: What strategies mitigate bias in this compound functional studies?

- Blinding : Assign sample IDs randomly to prevent observer bias during data analysis .

- Diverse Replicates : Use biological replicates from distinct sources (e.g., cell lines, bacterial strains) .

- Transparency : Pre-register study protocols on platforms like Open Science Framework .

Basic: How to design a robust negative control for this compound enzymatic assays?

- Enzyme-Free Controls : Omit this compound in reaction mixtures to confirm substrate stability .

- Inhibitor Studies : Use known inhibitors (e.g., transition-state analogs) to block activity .

- Mutant Variants : Test catalytically inactive mutants (e.g., active-site alanine substitutions) .

Advanced: What computational tools are recommended for analyzing this compound’s evolutionary conservation?

- Phylogenetic Analysis : Use tools like PhyML or RAxML to reconstruct evolutionary trees .

- Conservation Scoring : Apply ConSurf to identify conserved residues critical for function .

- Structure Prediction : Leverage AlphaFold for 3D modeling of uncharacterized this compound homologs .

Basic: How to ensure compliance with ethical standards in this compound studies involving animal models?

- IACUC Approval : Submit protocols for review (e.g., sample size justification, humane endpoints) .

- Data Transparency : Report all experimental conditions (e.g., anesthesia, euthanasia methods) .

- Alternative Methods : Consider in vitro or cell-based models to reduce animal use .

Advanced: What statistical methods are suitable for analyzing dose-response relationships in this compound inhibition studies?

- Nonlinear Regression : Fit data to models like Hill equations using GraphPad Prism .

- Bootstrapping : Estimate confidence intervals for IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare inhibition across multiple concentrations .

Basic: How to present this compound research findings in compliance with journal standards?

- Data Visualization : Use color-coded figures (e.g., PyMOL for structures, ggplot2 for kinetics) .

- Reproducibility : Share raw data and code repositories (e.g., GitHub) in supplementary materials .

- Citation Style : Follow discipline-specific guidelines (e.g., ACS for chemistry) .

Advanced: How can machine learning optimize this compound’s application in synthetic biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.